b-D-Fructopyranoside, 4-azidoethyl
Description
β-D-Fructopyranoside, 4-azidoethyl, is a synthetic carbohydrate derivative characterized by a fructose backbone in the pyranose form (β-D configuration) with an azidoethyl substituent at the 4-position. The azide (-N₃) group confers unique reactivity, particularly in click chemistry applications, enabling efficient conjugation with alkyne-functionalized biomolecules or polymers via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound is typically synthesized through regioselective glycosylation followed by azide introduction at the 4-position, often employing protective group strategies (e.g., silylation or acetylation) to ensure site-specific modification .
Properties
IUPAC Name |
2-(2-azidoethoxy)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-13)7(15)6(14)5(3-12)17-8/h5-7,12-15H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYGQHVACBKGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1(C(C(C(O1)CO)O)O)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Fructopyranoside, 4-azidoethyl typically involves the reaction of D-fructose with 2-azidoethanol in the presence of an acid catalyst. The reaction is carried out at room temperature, resulting in the formation of the desired product with high yield . The azido group is introduced through nucleophilic substitution reactions, where the hydroxyl group of the fructose is replaced by the azido group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: b-D-Fructopyranoside, 4-azidoethyl undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as halides, thiols, and amines.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophiles: Halides, thiols, amines.
Reducing Agents: Hydrogen gas, palladium on carbon.
Cycloaddition Reagents: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Products: Halogenated, thiolated, and aminated derivatives.
Reduction Products: Aminoethyl derivatives.
Cycloaddition Products: Triazole derivatives.
Scientific Research Applications
Chemistry: b-D-Fructopyranoside, 4-azidoethyl is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides. Its azido group allows for easy modification and functionalization, making it a versatile intermediate in chemical reactions.
Biology: In biological research, this compound is used as a substrate for studying enzymatic reactions involving carbohydrates. It is also used in the development of glycan-based probes for imaging and diagnostic applications.
Medicine: The compound is explored for its potential in drug development, particularly in the design of glycosylated drugs and prodrugs. Its ability to undergo click chemistry reactions makes it a valuable tool in bioconjugation and drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of b-D-Fructopyranoside, 4-azidoethyl involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in bioconjugation and drug development. The compound can also act as a substrate for enzymes involved in carbohydrate metabolism, providing insights into enzymatic pathways and mechanisms.
Comparison with Similar Compounds
Fluorinated Galactopyranosides (e.g., Methyl 4-Deoxy-4-Fluoro-α-D-Galactopyranoside)
- Substituent : Fluorine at the 4-position instead of azidoethyl.
- Reactivity : Fluorine acts as a metabolically stable mimic of hydroxyl groups, inhibiting enzymes like glycosidases. In contrast, the azidoethyl group enables bioorthogonal conjugation .
- Applications : Fluorinated sugars are used in metabolic labeling and positron emission tomography (PET) imaging, whereas 4-azidoethyl derivatives are tailored for bioconjugation in drug delivery or glycopolymer synthesis .
Sulfated and Silylated Derivatives (e.g., Compound 22 in )
- Substituents : 3-O-Sulfo and 6-O-TBDPS groups.
- Reactivity : Sulfation enhances solubility and protein-binding affinity, while silylation serves as a temporary protective group. The azidoethyl group, however, introduces a permanent functional handle for downstream reactions .
- Synthetic Complexity : Silylation requires harsh deprotection conditions (e.g., TBAF), whereas azide installation may involve milder steps like Staudinger reactions .
4-Formylphenyl Glucopyranosides (e.g., 4-Formylphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-β-D-Glucopyranoside)
- Substituents : Aromatic formyl groups at the 4-position.
- Reactivity : The formyl group participates in Schiff base formation, whereas azides enable click chemistry. Both are conjugation-friendly but differ in reaction partners (amines vs. alkynes) .
- Stability: Azides are more stable under physiological conditions compared to aldehydes, which may oxidize or react nonspecifically .
Comparative Data Table
| Compound | Core Sugar | 4-Position Substituent | Key Reactivity | Primary Applications |
|---|---|---|---|---|
| β-D-Fructopyranoside, 4-azidoethyl | Fructose | Azidoethyl (-CH₂CH₂N₃) | Click chemistry (CuAAC) | Bioconjugation, glycopolymer synthesis |
| Methyl 4-Deoxy-4-Fluoro-α-D-Galactopyranoside | Galactose | Fluorine (-F) | Enzyme inhibition | Metabolic studies, PET imaging |
| 3-O-Sulfo-6-O-TBDPS-β-D-Galactopyranoside | Galactose | 3-O-Sulfo, 6-O-TBDPS | Protein binding, protection | Glycan array development |
| 4-Formylphenyl Glucopyranoside | Glucose | 4-Formylphenyl | Schiff base formation | Immobilization on amine surfaces |
Reactivity and Stability Insights
- Azide vs. Fluorine derivatives are inert and safer for in vivo use .
- Protective Group Strategies : Silylated derivatives (e.g., TBDPS) necessitate acidic or fluoride-based deprotection, while acetylated intermediates (common in azide synthesis) are removed under basic conditions, aligning with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
